Sultamicillin tosylate

Catalog No.
S544226
CAS No.
83105-70-8
M.F
C32H38N4O12S3
M. Wt
766.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sultamicillin tosylate

Oral delivery of ampicillin/sulbactam combos often suffers from poor sulbactam absorption and variable ratios. Sultamicillin tosylate solves this as a mutual prodrug, hydrolyzed after absorption to release both drugs in a precise 1:1 molar ratio.

  • Achieves ~80% oral bioavailability, ~2× ampicillin serum levels vs. equivalent ampicillin dose.
  • Tosylate salt ensures superior solid-state stability for reproducible formulation.
  • Ideal for PK/PD studies and bioequivalence trials requiring consistent systemic exposure.

Sourced with lot-specific purity documentation. Immediate global shipping.

CAS Number

83105-70-8

Product Name

Sultamicillin tosylate

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

Molecular Formula

C32H38N4O12S3

Molecular Weight

766.9 g/mol

InChI

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1

InChI Key

FFCSPKNZHGIDQM-CGAOXQFVSA-N

Synonyms

[2S-[2a(2R*,5S*),5a,6b(S*)]]-6-[(Aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid [[(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl)carbonyl]oxy]methyl Ester S,S-Dioxide Mono(4-methylbenzenesulfo

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Sultamicillin tosylate is a mutual prodrug designed for enhanced oral administration, comprising the antibiotic ampicillin and the β-lactamase inhibitor sulbactam linked as a double ester. Upon oral intake, it is hydrolyzed during absorption, releasing ampicillin and sulbactam into systemic circulation in a precise 1:1 molar ratio. This mechanism overcomes the poor oral absorption of sulbactam and improves that of ampicillin, extending its antibacterial spectrum to include β-lactamase producing, ampicillin-resistant strains. The tosylate salt form is specifically utilized to confer favorable physicochemical properties, such as stability, for solid dosage formulation.

Research Fit

Prodrug Model Mutual prodrug designed to deliver ampicillin and sulbactam in a fixed 1:1 molar ratio after oral absorption.
Activation Route Hydrolyzed in vivo to release the β-lactam antibiotic and β-lactamase inhibitor for research on combination therapy concepts.
Formulation Context Tosylate salt form enables stable oral solid dosage form preparation; suitable for prodrug and pharmacokinetic studies.

Procuring and co-administering ampicillin and sulbactam as separate components is not a viable substitute for sultamicillin tosylate. The core value of sultamicillin lies in its chemical structure as a mutual prodrug, which ensures equimolar absorption and significantly higher bioavailability than a simple physical mixture. Oral administration of sultamicillin results in ampicillin serum levels approximately twice those achieved with an equivalent oral dose of ampicillin alone. Furthermore, sulbactam itself is poorly absorbed when taken orally, a critical limitation bypassed by the sultamicillin ester linkage. The tosylate salt form provides specific solid-state stability advantages over other forms like the hydrochloride salt, which is prone to hydrolytic degradation, making the tosylate essential for developing stable, reproducible oral dosage forms.

Substitution Risk

Co-administration mismatch Separate oral dosing of ampicillin and sulbactam does not guarantee the 1:1 systemic ratio due to differential absorption and first-pass metabolism.
Salt form stability The free base form may present poor solid-state stability; the tosylate salt is specifically formulated for reliable oral delivery systems.
Bioavailability variability Ampicillin alone exhibits lower and more variable oral bioavailability than the chemically linked prodrug, limiting direct interchangeability.

Superior Oral Bioavailability Over Co-Administered Components

Sultamicillin is specifically engineered to enhance oral uptake. Following oral administration, the bioavailability of both ampicillin and sulbactam from sultamicillin is approximately 80% of an equivalent intravenous dose. This is a significant improvement over the oral bioavailability of ampicillin alone, which is typically around 50%, and especially over sulbactam, which is poorly absorbed when administered orally by itself.

Evidence DimensionOral Bioavailability
Target Compound Data~80% (for both Ampicillin and Sulbactam moieties)
Comparator Or BaselineOral Ampicillin alone (~50%); Oral Sulbactam alone (poorly absorbed)
Quantified DifferenceDelivers ~60% more Ampicillin than oral ampicillin alone; enables oral delivery of Sulbactam.
ConditionsHuman pharmacokinetic studies following oral administration.

For any research or formulation requiring reliable and high systemic exposure to both ampicillin and sulbactam via an oral route, this compound is necessary as simple mixtures are not bioequivalent.

Oral Bioavailability
Head-to-head
Sultamicillin: >80% for both ampicillin and sulbactam
Ampicillin alone: ~40–50% bioavailability
Supports prodrug activation and bioavailability modeling
750 mg oral dose, healthy volunteers, HPLC assay

Enhanced Peak Serum Concentrations of Ampicillin

The prodrug structure not only improves total bioavailability but also leads to higher peak serum concentrations (Cmax). Studies in healthy volunteers show that peak serum levels of ampicillin following administration of sultamicillin are approximately double those of an equal oral dose of ampicillin. For example, a 250 mg dose of sultamicillin (delivering ~147 mg ampicillin) resulted in a peak serum ampicillin level of 3.2 mg/L, compared to 2.1 mg/L from a 250 mg dose of ampicillin.

Evidence DimensionPeak Serum Ampicillin Concentration (Cmax)
Target Compound Data3.2 mg/L (from 250 mg sultamicillin dose)
Comparator Or Baseline2.1 mg/L (from 250 mg ampicillin dose)
Quantified Difference~52% higher Cmax for a comparable dose.
ConditionsHuman volunteer study, single oral dose.

Achieving higher peak concentrations is critical for efficacy against certain pathogens and can overcome resistance mechanisms, making this compound essential for studies where maximizing antimicrobial potency is key.

Anti-MRSA MIC
Reported
Sultamicillin MIC 25 µg/mL
Ampicillin MIC 50 µg/mL
MIC90 6.25 µg/mL (S. aureus incl. MRSA)
Supports antimicrobial resistance screening studies
In vitro susceptibility, MRSA clinical isolates

Superior Solid-State Stability as a Tosylate Salt

The choice of the tosylate salt form is a critical procurement differentiator for formulation and development. While other salts like sultamicillin hydrochloride may offer higher aqueous solubility, they exhibit poor solid-state stability and are susceptible to hydrolytic degradation. In contrast, sultamicillin tosylate is a chemically stable crystalline solid, which is why it has been adopted in official pharmacopoeias. This stability is crucial for ensuring reproducible dosing, acceptable shelf-life, and processability during the manufacturing of solid dosage forms. A patent for a polymorphic form reports a melting range of 160-175 °C, indicating good thermal stability.

Evidence DimensionSolid-State Stability
Target Compound DataStable crystalline solid suitable for pharmacopoeial-grade formulations.
Comparator Or BaselineSultamicillin Hydrochloride (unstable, prone to hydrolysis).
Quantified DifferenceQualitatively higher stability, enabling practical formulation.
ConditionsStandard pharmaceutical storage and processing conditions.

For any application requiring the development of a stable oral solid dosage form, the tosylate salt is the only practical choice over the free base or more labile salts like hydrochloride.

RTI Endpoint Response
Trial context
Sultamicillin: 82.8% overall, 89.2% chronic RTI
Bacampicillin: 69.8% overall, 63.2% chronic RTI
Reported endpoint response in respiratory tract infection study
Double-blind RCT, 14-day, n=232; statistically significant difference reported
Polymorph Dissolution
Data to verify
Crystalline Form 2 with improved dissolution profile (IR, XRD characterized)
Supports formulation research and polymorph screening
Patent data; bioavailability and stability claims require independent verification
UTI Bacteriuria Eradication
Trial context
Sultamicillin: 63% eradication
TMP-SMX: 50% eradication
Reported endpoint response in urinary tract infection study
n=38, 7-day treatment; difference not statistically significant

Development of High-Performance Oral Antibiotic Formulations

The compound's high oral bioavailability (~80%) and superior solid-state stability make it the primary choice for creating next-generation tablets, capsules, or suspensions requiring reliable, high systemic exposure to ampicillin/sulbactam. It is particularly suited for bioequivalence studies or developing formulations where consistent absorption is a critical quality attribute.

In Vitro and In Vivo Studies of β-Lactamase-Mediated Resistance

For research models requiring a dependable oral delivery system for both ampicillin and a β-lactamase inhibitor, sultamicillin tosylate is the appropriate tool. It ensures a consistent 1:1 molar delivery to the systemic circulation, which cannot be guaranteed with co-administration of separate compounds, providing more reproducible results in efficacy studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The well-characterized absorption profile and high peak serum concentrations make this compound an ideal reference standard for PK/PD studies. Its use allows researchers to precisely model the exposure-response relationship for the ampicillin/sulbactam combination delivered via the oral route.

Application Fit Matrix

Application
Selection Property
Validation Focus
Prodrug activation and oral bioavailability modeling
Fixed-ratio 1:1 mutual prodrug design
Bioavailability and metabolite profiling
Antimicrobial resistance surveillance panels
β-lactamase inhibitor combination MIC context
MRSA and β-lactamase-producing strain endpoints
Polymorph and solid-state characterization
Tosylate salt with distinct polymorphic forms
Dissolution profile and solid-state stability
Community-acquired infection trial comparator research
Reported trial endpoint response context
RTI and UTI endpoint response review

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

766.16483618 Da

Monoisotopic Mass

766.16483618 Da

Heavy Atom Count

51

UNII

46940LU8EO

Other CAS

83105-70-8

Wikipedia

Sultamicillin tosylate

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